molecular formula C23H17NO2S B5186509 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

Cat. No.: B5186509
M. Wt: 371.5 g/mol
InChI Key: IQXCPELUXWSHGU-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (CAS 773103-42-7 ) is a complex heterocyclic compound with the molecular formula C23H17NO2S and a molecular weight of 371.4516 g/mol . This structurally intricate molecule is characterized by a fused benzo[b]indeno[1,2-e][1,4]thiazepine core system, which incorporates both nitrogen and sulfur heteroatoms, a feature often associated with diverse biological activities in medicinal chemistry . The compound is of significant interest in pharmaceutical research and drug discovery, particularly for the synthesis of novel biologically active molecules. Complex heterocyclic structures like this one are frequently explored as scaffolds in multicomponent reactions (MCRs), which are a powerful tool for efficiently generating structural diversity for biological screening . Such compounds are valuable for constructing libraries aimed at probing new therapeutic targets, including those in areas like anticancer and antimicrobial research, where heterocycles play a critical role . Researchers can utilize this reagent to investigate structure-activity relationships (SAR) and develop new lead compounds for various disease areas. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is strictly for use in a laboratory setting by qualified professionals.

Properties

IUPAC Name

11-(4-methoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2S/c1-26-15-12-10-14(11-13-15)23-20-21(16-6-2-3-7-17(16)22(20)25)24-18-8-4-5-9-19(18)27-23/h2-13,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXCPELUXWSHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of MMV000563 involves several steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Chemical Reactions Analysis

MMV000563 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Antitumor Activity
Benzothiazepine derivatives, including those related to 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol, have demonstrated notable antitumor properties. Compounds with similar structures have shown nanomolar inhibitory activity against various human cancer cell lines. For example, 2-substituted benzothiazoles exhibit potent antitumor activity against breast, ovarian, and colon cancer cells, suggesting that modifications to the thiazepine core can enhance biological efficacy .

Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific kinases. Recent studies indicate that compounds derived from this class can inhibit DYRK1A and CLK1/CLK4 kinases effectively. For instance, one study reported an IC50 value of 52 nM for a derivative with a methoxy group at a specific position on the benzothiazepine scaffold . This highlights the potential for targeted cancer therapies based on structural modifications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the therapeutic efficacy of these compounds. Research indicates that substituents on the benzothiazepine ring significantly influence their biological activity. For example:

  • Methoxy Substituents : The presence of methoxy groups has been associated with increased inhibitory activity against certain kinases.
  • Positioning of Functional Groups : The position of substituents on the aromatic rings can affect both potency and selectivity towards specific biological targets .

Comparative Table: Structure-Activity Relationships

CompoundSubstituentIC50 (nM)Target Kinase
Compound AMethoxy at R552DYRK1A
Compound BHydroxy at R5>500DYRK1A
Compound CNo substituent>500DYRK1A

Case Studies

Case Study 1: Anticancer Properties
In a study focusing on anticancer properties, derivatives of benzothiazepines were tested against various cell lines. The most potent compound exhibited significant cytotoxicity with an IC50 value below 100 nM across multiple cancer types, underscoring the importance of structural optimization in drug design .

Case Study 2: Kinase Inhibition
Another investigation highlighted the kinase inhibition profile of several derivatives. The study utilized in silico docking studies to elucidate binding interactions within ATP-binding sites of target kinases, revealing insights into the design of more selective inhibitors .

Future Research Directions

The potential applications of 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol extend beyond oncology. Future research could explore:

  • Neuroprotective Effects : Investigating potential neuroprotective properties could open avenues for treating neurodegenerative diseases.
  • Anti-inflammatory Applications : Given the structural similarities to known anti-inflammatory agents, further studies could assess its efficacy in inflammatory models.
  • Pharmacokinetics and Toxicology : Comprehensive studies on pharmacokinetics and toxicity profiles will be crucial for advancing these compounds into clinical trials.

Mechanism of Action

The mechanism of action of MMV000563 involves interference with essential metabolic pathways in Plasmodium falciparum. The compound induces significant metabolic perturbations, which are highly correlated with known antimalarials like artemisinin and atovaquone. This interference disrupts the parasite’s ability to synthesize vital components, leading to its death .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The target compound belongs to the benzo[b]indeno[1,2-e][1,4]thiazepine family, distinguished by a sulfur and nitrogen-containing seven-membered ring. Key analogs include:

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents Heteroatoms Ring Size Key Features
6-(4-Methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (Target) Thiazepine 4-methoxyphenyl, -OH S, N 7 Hydroxyl at C5, methoxy at C6
11-(Thiophen-3-yl)-11H-benzo[b]indeno[1,2-e][1,4]thiazepin-12-ol Thiazepine Thiophen-3-yl, -OH S, N 7 Hydroxyl at C12, thiophene at C11
Benzo[b]indeno[1,2-e][1,4]thiazin-11(10aH)-ones Thiazine Varied (e.g., 4-ethylphenyl) S, N 6 Ketone at C11, six-membered thiazine
Benzo[b]indeno[1,2-e][1,4]diazepines Diazepine Varied 2N 7 Two nitrogens in seven-membered ring

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound may improve lipophilicity and membrane permeability compared to thiophene or simple phenyl substituents .

Comparison with Target Compound :

  • The 4-methoxyphenyl group could be introduced via nucleophilic substitution or Suzuki coupling, as seen in related aryl-substituted thiazepines .

Inferences for Target Compound :

  • The hydroxyl group at C5 may enhance hydrogen bonding with biological targets, similar to the hydroxylated thiazepine in .

Biological Activity

6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is a complex organic compound belonging to the thiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The unique structure of this compound, characterized by a fused benzoindeno and thiazepine framework, suggests diverse mechanisms of action that merit detailed investigation.

Chemical Structure and Properties

The empirical formula for 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol is C23H17NO2SC_{23}H_{17}NO_2S, with a molecular weight of approximately 385.45 g/mol. The structure features a methoxyphenyl substituent that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. Below are key findings from various studies:

Anticancer Activity

  • In Vitro Studies : A study conducted by the National Cancer Institute evaluated the anticancer properties of various thiazepine derivatives, including those similar to 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol. The results indicated significant cytotoxic effects against multiple cancer cell lines, including leukemia and solid tumors. The mechanism of action was hypothesized to involve induction of apoptosis and inhibition of cell proliferation .
  • Mechanistic Insights : The compound's structure allows for potential interactions with cellular targets involved in cancer progression. For instance, derivatives have shown inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to tumor growth and inflammation .

Antimicrobial Activity

  • Antibacterial Screening : Preliminary tests have shown that compounds related to 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol exhibit antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that modifications in the thiazepine structure can enhance antimicrobial efficacy .
  • Synergistic Effects : Some studies indicate that combining this compound with other antibiotics may lead to synergistic effects, potentially overcoming resistance mechanisms in bacteria .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AnticancerHL-60 (Leukemia)Significant cytotoxicity
AnticancerMDA-MB-468 (Breast Cancer)High levels of antitumor activity
AntibacterialE. coliModerate antibacterial activity
AntibacterialS. aureusSynergistic effect observed

Case Study 1: Antitumor Activity Evaluation

In a controlled study involving 60 cancer cell lines, derivatives similar to 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol were tested for their antitumor efficacy using the sulforhodamine B assay. The results demonstrated that specific structural modifications significantly enhanced cytotoxic effects against breast and lung cancer cell lines.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of various thiazepine derivatives against Bacillus subtilis and Staphylococcus aureus. The results indicated that certain modifications led to increased potency against resistant strains, highlighting the potential for developing new therapeutic agents from this class of compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for 6-(4-methoxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and condensation steps. For example, refluxing intermediates in a solvent system (e.g., DMF-acetic acid) under controlled temperature (80–120°C) is critical for forming the thiazepine ring. Catalysts like sodium acetate may enhance reaction efficiency. Purification via recrystallization (e.g., DMF-ethanol mixtures) is essential to isolate the compound with >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates the molecular formula. For crystallographic analysis, X-ray diffraction can resolve the 3D conformation, with data refinement software (e.g., SHELX) ensuring accuracy. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and methoxy (-OCH₃) .

Q. What are the common impurities formed during synthesis, and how are they identified and mitigated?

  • Methodological Answer : Common impurities include unreacted intermediates (e.g., benzylidene precursors) or oxidation byproducts. Thin-layer chromatography (TLC) and HPLC with UV detection are employed to monitor reaction progress. Column chromatography using silica gel or reverse-phase C18 columns effectively separates impurities. Optimization of reaction stoichiometry and inert atmospheres (N₂/Ar) minimizes side reactions .

Advanced Research Questions

Q. What theoretical frameworks guide the investigation of this compound's bioactivity, and how can they be applied in experimental design?

  • Methodological Answer : Research should align with conceptual frameworks such as structure-activity relationship (SAR) models or enzyme inhibition kinetics. For example, density functional theory (DFT) calculations predict electron distribution in the thiazepine ring, guiding hypotheses about binding affinity. Experimental assays (e.g., enzyme-linked immunosorbent assays, ELISA) are designed to test these predictions, with controls for solvent effects and pH dependencies .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). A meta-analysis of existing data, stratified by experimental parameters, identifies confounding variables. Replication studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence polarization vs. SPR) validate findings. Statistical tools like Bland-Altman plots assess inter-study variability .

Q. What in silico strategies are recommended for predicting interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. Pharmacophore mapping identifies critical binding motifs (e.g., methoxyphenyl groups). Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time. Validation via comparative binding energy (COMBINE) analysis ensures predictive accuracy .

Q. How does the electronic configuration of substituents influence the compound's reactivity and pharmacological profile?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) enhance resonance stabilization of the thiazepine ring, increasing metabolic stability. Hammett constants (σ) quantify substituent effects on reaction rates. Electrochemical studies (cyclic voltammetry) correlate redox potential with antioxidant activity. Comparative studies with halogenated analogs (e.g., -Cl vs. -OCH₃) reveal substituent-dependent cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.